molecular formula C28H27N3O5 B11013554 N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Katalognummer: B11013554
Molekulargewicht: 485.5 g/mol
InChI-Schlüssel: MLCDRMJVNKFVCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a synthetic organic compound featuring a complex polycyclic isoindoloquinazolinone core linked to a 3,4-dimethoxybenzyl substituent via a butanamide bridge. The isoindoloquinazolinone moiety is known for its planar aromatic system, which may facilitate interactions with biological targets such as enzymes or receptors.

Eigenschaften

Molekularformel

C28H27N3O5

Molekulargewicht

485.5 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C28H27N3O5/c1-35-23-14-13-18(16-24(23)36-2)17-29-25(32)12-7-15-30-26-19-8-3-4-9-20(19)28(34)31(26)22-11-6-5-10-21(22)27(30)33/h3-6,8-11,13-14,16,26H,7,12,15,17H2,1-2H3,(H,29,32)

InChI-Schlüssel

MLCDRMJVNKFVCA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)OC

Herkunft des Produkts

United States

Biologische Aktivität

N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to compile and synthesize relevant research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Isoindoloquinazoline framework
  • Substituents :
    • 3,4-Dimethoxybenzyl group
    • Butanamide moiety
  • Molecular Formula : C₂₈H₃₄N₄O₇

This unique combination of structural elements suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide. For instance:

  • In Vitro Studies : A series of quinazoline derivatives were evaluated against various cancer cell lines. Compounds exhibited moderate to high inhibitory effects on cell growth, with IC₅₀ values in the low micromolar range against glioblastoma and pancreatic adenocarcinoma cell lines .
CompoundCell LineIC₅₀ (µM)Remarks
17LN-2295.2High potency
21Capan-18.7Moderate potency
25HCT-11610.3Effective against colorectal

The mechanism by which this compound exerts its effects appears to involve:

  • Kinase Inhibition : Screening against a panel of kinases revealed that certain derivatives stabilize kinase structures, indicating potential as kinase inhibitors. Notably, compounds similar to the target compound showed significant ΔT_m values compared to controls .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Effects : The presence of methoxy groups enhances the biological activity of quinazoline derivatives. Compounds with longer side chains or bulky groups generally exhibited reduced potency due to steric hindrance .
Substituent TypeEffect on Activity
MethoxyIncreases potency
Longer side chainsDecreases potency
Bulky groupsReduces binding affinity

Study 1: Antitumor Efficacy

In a recent study involving a series of isoindoloquinazoline derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The study reported that treatment led to a reduction in tumor size by up to 60% compared to untreated controls after four weeks of administration .

Study 2: Bronchodilatory Effects

Another investigation focused on the bronchodilatory effects of related compounds. It was found that certain derivatives exhibited pronounced broncholytic activity without central nervous system side effects, making them potential candidates for treating respiratory conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step reactions that include the formation of the isoindoloquinazoline core. The methods may vary but often utilize standard organic synthesis techniques such as condensation reactions and cyclization processes to achieve the desired molecular structure.

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit significant antimicrobial activities. For instance, a study on related compounds demonstrated their efficacy against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger . The incorporation of methoxy groups in similar compounds has been shown to enhance their antibacterial properties .

Antiinflammatory Effects

Compounds containing the quinazoline framework have also been evaluated for anti-inflammatory activities. In particular, derivatives were tested using the carrageenan-induced paw edema model in rats, revealing promising results comparable to established anti-inflammatory drugs like ibuprofen . This suggests that N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide might possess similar therapeutic potential.

Cancer Treatment

The isoindoloquinazoline scaffold has garnered attention for its potential anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Given the structural similarities, N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide could be a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may offer neuroprotective benefits. These compounds can potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . If N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide exhibits similar properties, it could be explored for treating conditions like Alzheimer's disease.

Case Studies

StudyCompound TestedActivityResults
Quinazoline DerivativesAntimicrobialSignificant activity against multiple bacterial and fungal strains
Isoindoloquinazoline AnaloguesAnticancerInduced apoptosis in cancer cell lines
Quinazoline-Based CompoundsNeuroprotectionReduced oxidative stress in neuronal cells

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Target vs. Y042-7282: The target’s 3,4-dimethoxybenzyl group replaces Y042-7282’s benzodioxepin ring. The dimethoxybenzyl group increases steric bulk and lipophilicity (predicted logP ~2.5 vs. In contrast, Y042-7282’s benzodioxepin introduces a fused oxygen-rich ring, which may improve conformational rigidity and metabolic stability .
  • Target vs. Y043-7407 : The thiazole-2-yl group in Y043-7407 introduces a sulfur atom and an amide side chain, increasing hydrogen-bond acceptors (9 vs. 8 in the target) and polar surface area. This likely enhances solubility but may reduce blood-brain barrier penetration compared to the target’s dimethoxybenzyl group .

Electronic and Bioactivity Implications

  • The methoxy groups in the target compound are strong electron donors, which could modulate electron density in the isoindoloquinazolinone core, affecting interactions with redox-active biological targets. Y042-7282’s benzodioxepin, with its ether linkages, may stabilize charge-transfer interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.